ML327

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

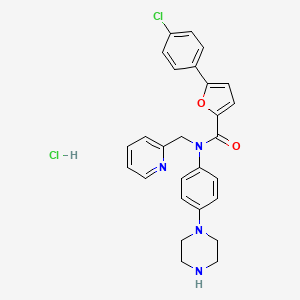

ML327 is a blocker of MYC. this compound mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition. This compound induces apoptosis and sensitizes Ewing sarcoma cells to TNF-related apoptosis-inducing ligand. this compound blocks MYC expression and tumor formation in neuroblastoma.

Wissenschaftliche Forschungsanwendungen

Hemmung der Epithel-Mesenchymalen Transition (EMT)

ML327 ist bekannt dafür, die transkriptionelle Derepression von E-Cadherin zu vermitteln, einem Protein, das Zellen zusammenhält, und so die EMT zu hemmen {svg_1}. EMT ist ein Prozess, bei dem Epithelzellen ihre Zellpolarität und Zell-Zell-Adhäsion verlieren und migratorische und invasive Eigenschaften gewinnen, um zu mesenchymalen Stammzellen zu werden. Dies ist besonders wichtig im Zusammenhang mit Krebs, da EMT mit der Invasion von Krebszellen und Metastasen verbunden ist {svg_2}.

Induktion der Mesenchymal-Epithelien Transition (MET)

Neben der Hemmung der EMT ist this compound auch ein potenter Induktor der MET in epithelialen Krebserkrankungen {svg_3}. MET ist im Wesentlichen der umgekehrte Prozess der EMT, bei dem mesenchymale Zellen epitheliale Eigenschaften wiedererlangen. Dies kann dazu beitragen, die Invasivität von Krebszellen zu reduzieren {svg_4}.

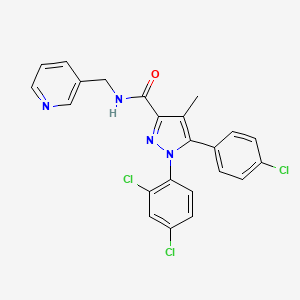

Hemmung der Invasivität von Krebszellen

Es wurde gezeigt, dass this compound die Invasivität von Krebszellen und die Tumorzellmigration sowohl in vitro als auch in vivo hemmt {svg_5}. Dies bedeutet, dass es die Ausbreitung von Krebszellen im Körper potenziell begrenzen kann {svg_6}.

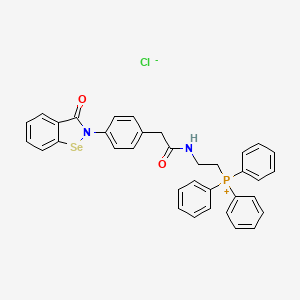

Blockierung der MYC-Expression in Neuroblastomen

Es wurde festgestellt, dass this compound die MYC-Expression in Neuroblastomen blockiert {svg_7}. MYC ist eine Familie von Regulatorgenen und Proto-Onkogenen, die wichtige Rollen im Zellzyklusfortschritt, in der Apoptose und der zellulären Transformation spielen. Eine Überexpression von MYC ist oft mit einer Vielzahl von Krebserkrankungen verbunden {svg_8}.

Induktion von Zelltod und G1-Zellzyklusarretierung

This compound induziert Zelltod und G1-Zellzyklusarretierung in Neuroblastomzellen {svg_9}. Dies bedeutet, dass es das Wachstum von Krebszellen möglicherweise stoppen und sie sogar zum Absterben bringen kann {svg_10}.

Blockierung des Ankerunabhängigen Wachstums und der Neurosphärenbildung

Es wurde gezeigt, dass this compound das Ankerunabhängige Wachstum und die Neurosphärenbildung in Neuroblastomzellen blockiert {svg_11}. Dies deutet darauf hin, dass es die Fähigkeit von Krebszellen hemmen kann, ohne an einer festen Oberfläche befestigt zu sein zu wachsen, ein Merkmal, das oft mit Malignität verbunden ist {svg_12}.

Wirkmechanismus

Target of Action

The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

This compound acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .

Biochemical Pathways

This compound affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, this compound inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .

Pharmacokinetics

The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .

Result of Action

This compound induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, this compound treatment results in persistent defects in proliferative potential and tumor-initiating capacity .

Biochemische Analyse

Biochemical Properties

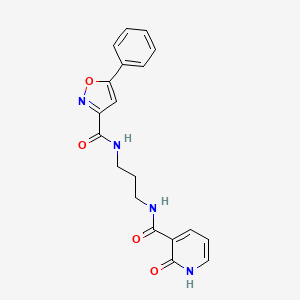

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide is known to interact with various enzymes and proteins. It has been reported to de-repress E-cadherin transcription, a process that is often repressed during the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer cell invasion and metastasis . This molecule also interacts with Hepatocyte Nuclear Factor 4-alpha (HNF4α), a significant upstream transcriptional regulator .

Cellular Effects

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide has been shown to have profound effects on various types of cells. It can induce a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation .

Molecular Mechanism

The molecular mechanism of action of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide involves several key interactions. It de-represses E-cadherin transcription, partially reversing EMT, and inhibits cancer cell invasiveness and tumor cell migration . It also destabilizes MYC signaling, an early and consistent feature of its treatment .

Temporal Effects in Laboratory Settings

The effects of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide over time in laboratory settings have been studied. It has been reported that the treatment significantly alters the expression of over 2,500 genes within three hours .

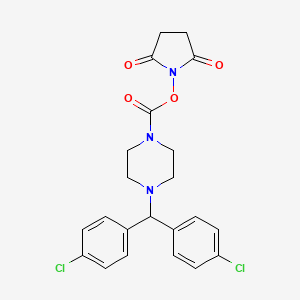

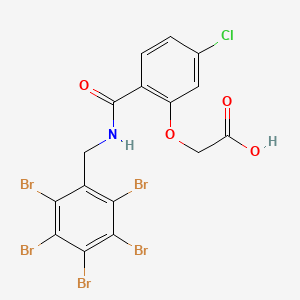

Eigenschaften

IUPAC Name |

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNDNXLMQAPQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)